

# CY5-N3 azide chemical properties and specifications

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## Compound of Interest

Compound Name: CY5-N3

Cat. No.: B8068905

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An In-Depth Technical Guide to **CY5-N3** Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **CY5-N3** azide (Sulfo-Cyanine5-azide), a versatile fluorescent probe essential for modern biological research. It details the chemical and photophysical properties of the dye, provides step-by-step protocols for its application in bio-conjugation, and illustrates key experimental workflows.

## Core Chemical Properties and Specifications

**CY5-N3** azide is a bright, far-red fluorescent dye functionalized with an azide group.<sup>[1][2]</sup> This azide moiety allows the dye to be covalently attached to biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.<sup>[2][3]</sup> The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments with minimal non-specific binding.<sup>[3][4][5][6]</sup>

The dye's fluorescence is pH-insensitive over a broad range (pH 4 to 10), ensuring reliable performance in various biological buffers.<sup>[7]</sup> Its excitation and emission spectra are well-suited for standard fluorescence instrumentation, making it a popular alternative to other far-red dyes like Alexa Fluor® 647.<sup>[3][7]</sup>

## Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for **CY5-N3** azide, compiled from various suppliers. Note that slight variations in molecular weight and formula can occur depending on the salt form (e.g., sodium or potassium salt).

Table 1: Chemical Specifications

Property	Value	Source(s)
Synonyms	Sulfo-Cyanine5-azide, Cy5-azide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1621101-43-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>36</sub> H <sub>46</sub> N <sub>6</sub> O <sub>7</sub> S <sub>2</sub> (representative)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	~738.92 g/mol (can vary with salt form, e.g., 762.98 g/mol for K <sup>+</sup> salt)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Dark blue or brown to reddish-brown solid/crystals	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Solubility	High solubility in water and polar organic solvents like DMSO and DMF	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>

Table 2: Photophysical Properties

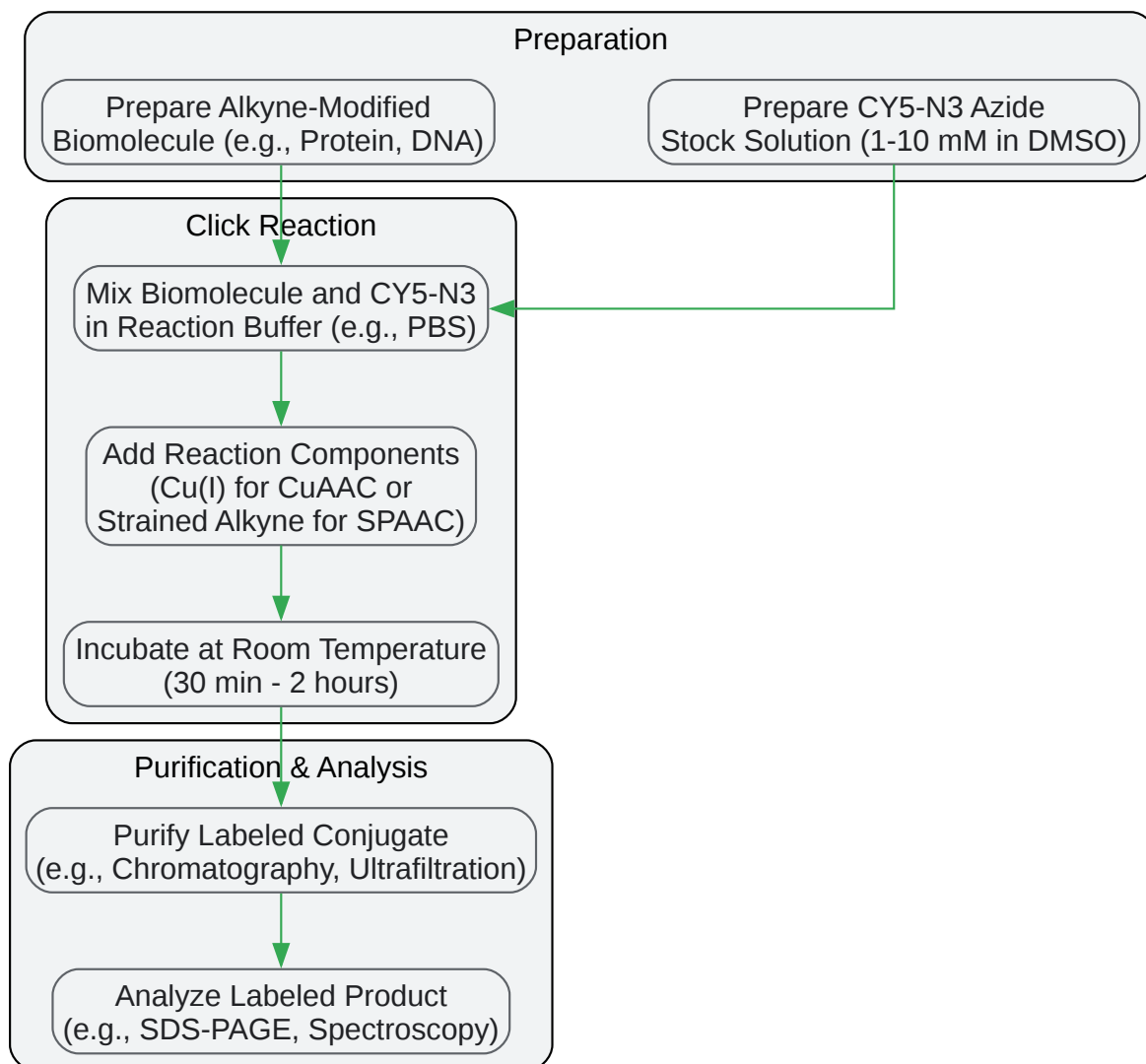
Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~646 nm	[2][3][4][6]
Emission Maximum ( $\lambda_{em}$ )	~662 nm	[2][3][4][6]
Molar Extinction Coefficient ( $\epsilon$ )	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][6]
Fluorescence Quantum Yield ( $\Phi$ )	~0.2 - 0.28	[3][6]
Stokes Shift	~16 nm	[4]
Recommended Laser Line	633 nm or 647 nm	[7]

## Experimental Protocols

**CY5-N3** azide is primarily used in bio-conjugation via click chemistry. The azide group reacts specifically with alkyne-functionalized molecules. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

## General Workflow for Biomolecule Labeling

The diagram below illustrates the general workflow for labeling a target biomolecule with **CY5-N3** azide using click chemistry.



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Caption: General experimental workflow for labeling biomolecules with **CY5-N3** azide.

## Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified biomolecules containing a terminal alkyne. Copper(I) is required as a catalyst, which is typically generated in situ from a copper(II) salt (e.g.,  $\text{CuSO}_4$ ) and a reducing agent (e.g., sodium ascorbate). A ligand such as TBTA or THPTA is often included to stabilize the Cu(I) ion and improve reaction efficiency.

#### Materials:

- Alkyne-modified biomolecule
- **CY5-N3** azide stock solution (10 mM in anhydrous DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Copper(II) Sulfate ( $\text{CuSO}_4$ ) stock solution (20-100 mM in water)
- Sodium Ascorbate stock solution (100-300 mM in water, prepare fresh)
- Ligand stock solution (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO)

#### Methodology:

- In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
- Add the **CY5-N3** azide stock solution to the tube. A 2-10 fold molar excess of the dye over the biomolecule is typically recommended.
- Add the copper-stabilizing ligand solution (if used).
- Add the  $\text{CuSO}_4$  stock solution. The final concentration is typically 0.1-1 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2.5-5 mM. Vortex briefly to mix.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography, dialysis, or ultrafiltration.<sup>[1]</sup>

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method ideal for live-cell imaging and applications where copper toxicity is a concern.<sup>[8]</sup> This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide without a catalyst.

### Materials:

- Biomolecule modified with a strained alkyne (e.g., DBCO)
- **CY5-N3** azide stock solution (1-10 mM in DMSO)
- Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

### Methodology:

- Prepare the strained alkyne-modified biomolecule in the appropriate reaction buffer. For live-cell labeling, cells are typically pre-incubated with a metabolic precursor containing the strained alkyne.
- Add the **CY5-N3** azide stock solution to the desired final concentration (e.g., 1–10  $\mu$ M).<sup>[1]</sup>
- Mix gently and incubate at room temperature or 37°C (for live cells) for 30 minutes to 2 hours, protected from light.<sup>[1]</sup> The reaction time may require optimization depending on the specific reactants.
- For in vitro reactions, purify the labeled product as described in the CuAAC protocol.
- For cellular imaging, wash the cells with fresh buffer (e.g., PBS) to remove unreacted dye before analysis.

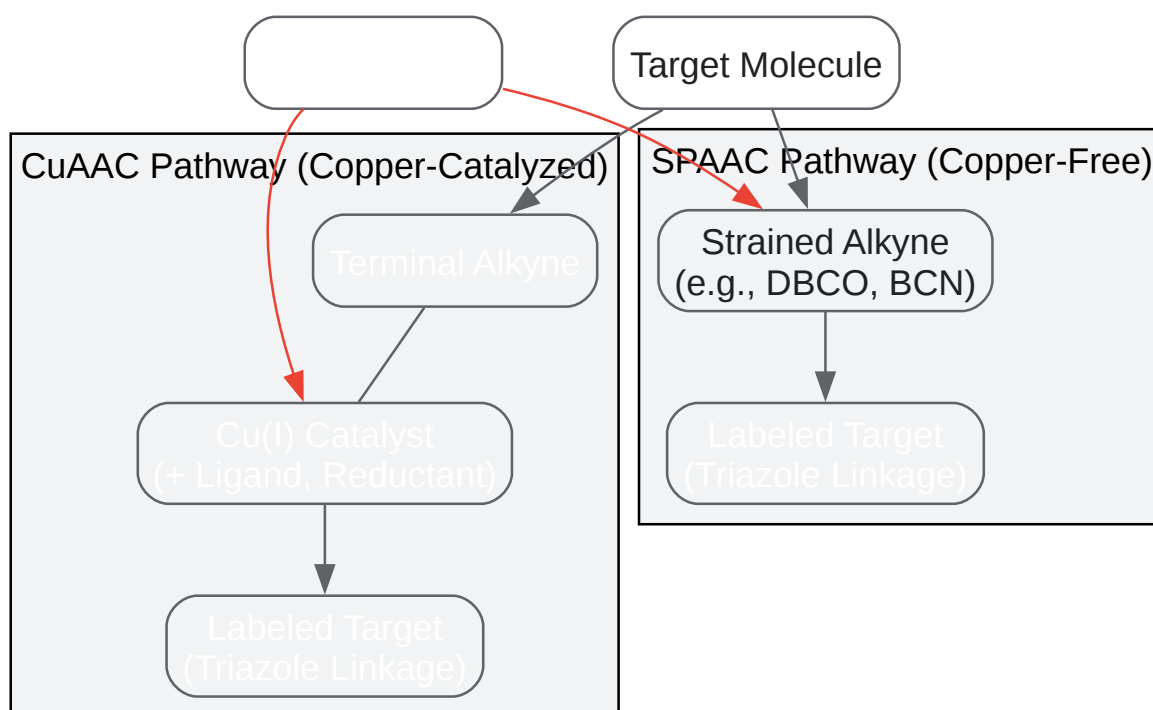
## Application Workflows and Signaling Pathways

**CY5-N3** azide is not directly involved in biological signaling. Instead, it is a tool used to visualize and track biomolecules that are. A key application is in Activity-Based Protein Profiling

(ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.

## Click Chemistry Reaction Pathways

The choice between CuAAC and SPAAC is fundamental to the experimental design. The diagram below outlines these two distinct pathways for conjugating **CY5-N3** to a target molecule.

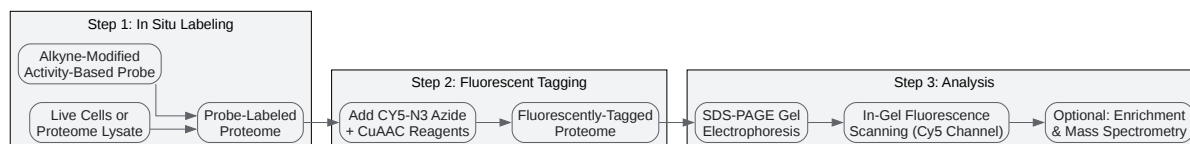


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Caption: The two primary click chemistry pathways for **CY5-N3** azide conjugation.

## Workflow for Activity-Based Protein Profiling (ABPP)

In a typical two-step ABPP experiment, a biological system is treated with a chemical probe that has two key features: a reactive group that covalently binds to the active site of a target enzyme family, and a bioorthogonal handle (like an alkyne). After the probe labels its target enzymes, the entire proteome is harvested. **CY5-N3** azide is then "clicked" onto the alkyne handle, allowing for fluorescent detection and analysis of the active enzymes.



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Caption: Workflow for two-step activity-based protein profiling (ABPP) using **CY5-N3** azide.

## Storage and Handling

- Powder: Store the solid compound at -20°C for up to 3 years, protected from light and moisture.<sup>[1]</sup>
- Solutions: Prepare stock solutions in anhydrous DMSO or DMF (1-10 mM).<sup>[1]</sup> Aliquot and store at -80°C for up to one year or -20°C for shorter periods.<sup>[1][3]</sup> Avoid repeated freeze-thaw cycles. The compound is unstable in solution, so it is highly recommended to use freshly prepared solutions for the best results.<sup>[1][4]</sup>

## Conclusion

**CY5-N3** azide is a high-performance, water-soluble fluorescent dye that serves as a critical tool for biological research. Its utility in both copper-catalyzed and copper-free click chemistry reactions allows for the robust and specific labeling of a wide array of biomolecules. The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively incorporate **CY5-N3** azide into applications ranging from simple bio-conjugation to advanced chemoproteomic studies like ABPP, ultimately enabling clearer insights into complex biological processes.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)